N-((5-bromopyridin-3-yl)methyl)acetamide
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Overview
Description
N-((5-bromopyridin-3-yl)methyl)acetamide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an acetamide group through a methylene bridge. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((5-bromopyridin-3-yl)methyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product in good to moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki cross-coupling reactions, which are typically performed in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Products are novel pyridine derivatives with different aryl groups attached to the pyridine ring.
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-bromopyridin-3-yl)methyl)acetamide is primarily related to its ability to participate in various chemical reactions. The bromine atom on the pyridine ring makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromopyridin-2-yl)acetamide: Similar in structure but with the bromine atom positioned differently on the pyridine ring.
N-(5-Bromopyrimidin-2-yl)acetamide: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-((5-bromopyridin-3-yl)methyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11-4-7-2-8(9)5-10-3-7/h2-3,5H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLUICQRJCMCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738964 |
Source
|
Record name | N-[(5-Bromopyridin-3-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-20-7 |
Source
|
Record name | N-[(5-Bromopyridin-3-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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